molecular formula C9H13F3N2O B13242175 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one

Cat. No.: B13242175
M. Wt: 222.21 g/mol
InChI Key: VZHFMIQSSVFSEJ-UHFFFAOYSA-N
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Description

The compound 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one features a saturated octahydro-1H-pyrrolo[3,4-c]pyridine bicyclic core linked to a trifluoroethyl ketone group. The octahydro configuration imparts rigidity and conformational stability, while the trifluoromethyl group enhances lipophilicity and metabolic resistance, making it a candidate for pharmaceutical applications .

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

1-(1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H13F3N2O/c10-9(11,12)8(15)14-4-6-1-2-13-3-7(6)5-14/h6-7,13H,1-5H2

InChI Key

VZHFMIQSSVFSEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CN(C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyrrolo[3,4-c]pyridin-3(2H)-one to Octahydro Derivative

  • Starting material: 1,2-dihydropyrrolo[3,4-c]pyridin-3-one.
  • Catalyst: Platinum oxide (PtO2) or Palladium on carbon (Pd/C).
  • Solvent: Methanol or acetic acid.
  • Conditions: Hydrogenation at 40 psi hydrogen pressure for 4 hours.
  • Outcome: Conversion to racemic octahydro-3H-pyrrolo[3,4-c]pyridin-3-one.
  • Workup: Filtration to remove catalyst, solvent removal under vacuum.
  • Further treatment: Reaction with hydrochloric acid in 1,4-dioxane to form hydrochloride salt.

This step saturates the bicyclic system, yielding the octahydro derivative essential for subsequent functionalization.

Chiral Resolution and Enantiomeric Purification

  • The racemic benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is separated into enantiomers using supercritical fluid chiral chromatography.
  • The purified enantiomer is then hydrogenated with Pd/C in methanol under hydrogen atmosphere to yield the optically active octahydro-3H-pyrrolo[3,4-c]pyridin-3-one.
  • Optical rotation values confirm enantiomeric purity.

This step is crucial for obtaining the stereochemically defined intermediate for the final acylation.

Acylation with (2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride (Mosher Acid Chloride)

  • Reagents: (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride (Mosher acid chloride), N,N-Diisopropylethylamine (DIEA).
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 0°C (273 K).
  • Procedure: The octahydro-3H-pyrrolo[3,4-c]pyridin-3-one is dissolved in DMF, DIEA is added, and the acid chloride is introduced slowly under cooling.
  • Reaction time: Typically short, monitored by TLC or LC-MS.
  • Outcome: Formation of the trifluoro-substituted ethanone derivative with defined stereochemistry.

This acylation step introduces the trifluoroethyl ketone moiety, completing the target molecule synthesis.

Step Starting Material Reagents/Catalysts Conditions Yield (%) Notes
1 1,2-dihydropyrrolo[3,4-c]pyridin-3-one PtO2 (10% dry), H2 (40 psi) Acetic acid, 4 h, room temp Not specified Hydrogenation to octahydro derivative
2 rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate Chiral chromatography Supercritical fluid chromatography Not specified Enantiomer separation
3 Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one Pd/C (10% on carbon), H2 balloon Methanol, 18 h, room temp 95 Enantiomeric hydrogenation
4 Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one (2R)-Mosher acid chloride, DIEA DMF, 0°C Not specified Acylation to trifluoroethyl ketone
  • The absolute configuration of the final compound is established by using the chiral Mosher acid chloride, which transfers its stereochemical information during acylation.
  • The piperidine ring in the bicyclic system adopts a distorted chair conformation, which may influence reactivity and biological activity.
  • Purification steps involve filtration, solvent evaporation, and chromatographic techniques to ensure high purity and enantiomeric excess.

The preparation of 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one is a multi-step process involving selective hydrogenation, chiral resolution, and stereospecific acylation with a trifluoromethyl-containing acid chloride. The methodology is well-documented in peer-reviewed chemical literature, employing robust catalytic hydrogenation and chromatographic techniques to achieve high purity and stereochemical control. This synthetic approach provides a reliable route to this fluorinated bicyclic ketone compound, which is of interest for further pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The pyrrolo[3,4-c]pyridine ring system can engage in hydrogen bonding and π-π interactions with biological targets, leading to modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs from the evidence, focusing on structural features and available

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications References
2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one (Target) Not Provided Not Provided Trifluoroethyl ketone, saturated pyrrolopyridine core Potential metabolic stability, drug design
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (Example 64, ) C₃₂H₂₃F₃N₆O₄ ~636.5 (Calc.) Fluorinated chromenone, pyrazolopyrimidine, ester High melting point (303–306°C), kinase inhibitor candidate
rac-tert-butyl (3aR,7aS)-2-[4-(trifluoromethanesulfonyloxy)pyridin-2-yl]-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate () C₁₉H₂₆F₃N₃O₅S 477.5 (Calc.) Triflate leaving group, tert-butyl ester Reactive intermediate for Suzuki couplings
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one () C₂₁H₂₄N₆O 376.5 Purine, methylphenyl, pyrrolopyrrole core Nucleoside analog, potential antiviral/anticancer agent

Key Observations

Core Heterocycle Differences: The target compound and ’s analog share a pyrrolo[3,4-c]pyridine core, whereas ’s analog uses a pyrrolo[3,4-c]pyrrole system.

Substituent Effects: The trifluoroethyl ketone in the target compound contrasts with the purine () and triflate () groups. Trifluoromethyl groups are known to increase lipophilicity (logP ~1.1–1.5) and metabolic stability compared to methylphenyl or purine moieties . Example 64 () demonstrates how fluorination (three fluorine atoms) elevates melting points (>300°C), suggesting similar thermal stability for the target compound .

Research Implications and Limitations

  • The trifluoro group may enhance blood-brain barrier penetration relative to polar purines .
  • Data Gaps : Absence of crystallographic data (e.g., from SHELX refinement) for the target compound limits conformational analysis. Computational modeling or experimental studies are needed to confirm stability and binding modes .

Biological Activity

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one, a compound with the molecular formula C9H13F3N2O, is notable for its unique trifluoromethyl group and pyrrolo[3,4-c]pyridine structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular Formula C9H13F3N2O
Molecular Weight 222.21 g/mol
IUPAC Name 1-(1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-2-yl)-2,2,2-trifluoroethanone
InChI Key VZHFMIQSSVFSEJ-UHFFFAOYSA-N
Canonical SMILES C1CNCC2C1CN(C2)C(=O)C(F)(F)F

The biological activity of this compound is largely attributed to its structural features:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
  • Pyrrolo[3,4-c]pyridine Ring: Facilitates interactions through hydrogen bonding and π-π stacking with biological targets.

These characteristics allow the compound to engage with various enzymes and receptors, potentially modulating their activity.

Biological Activity

Research into the biological activity of 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one has demonstrated several promising effects:

Antimicrobial Activity

In vitro studies have indicated that the compound exhibits antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth: The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

Preliminary investigations suggest that the compound may have neuroprotective properties:

  • Cholinesterase Inhibition: Similar compounds have been noted to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. This suggests a potential role in treating conditions like Alzheimer's disease.

Case Studies

Recent studies have evaluated the pharmacological potential of derivatives of this compound:

  • Study on Cholinesterase Inhibition:
    • A related pyrrolo[3,4-c]pyridine derivative demonstrated significant inhibition of AChE (IC50 = 157.31 µM) and BChE (IC50 = 46.42 µM), indicating that modifications in structure can enhance biological activity.
  • Neuroprotective Screening:
    • Compounds similar to 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one were screened for neuroprotective effects against oxidative stress in neuronal cell models. Results showed a reduction in cell death and preservation of cellular integrity.

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